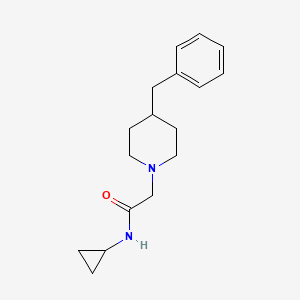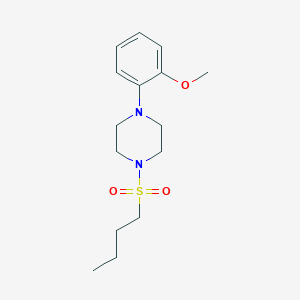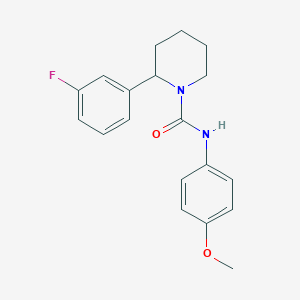![molecular formula C15H24O3 B5432691 (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
Studies have shown that this compound may have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, further research is needed to fully understand the effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate in lab experiments is its potential to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its insecticidal properties and potential use in agriculture. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various fields. While its mechanism of action is not fully understood, studies have shown that it may have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesis Methods
The synthesis of (4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate involves the reaction of 2,2,6-trimethyl-1,3-dioxan-4-ol with methyl propionate in the presence of a catalyst. The resulting product is a colorless liquid with a characteristic odor.
Scientific Research Applications
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for Alzheimer's disease. In the field of agriculture, it has been studied for its insecticidal properties.
properties
IUPAC Name |
(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-5-14(16)18-9-15-7-13(12(4)17-8-15)10(2)6-11(15)3/h6,11-13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWHSBTYFLJKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC12CC(C(OC1)C)C(=CC2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5432614.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)


![3-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5432624.png)
![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![8-[(3-methyl-2-pyridinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5432658.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5432662.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
![7-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432693.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)